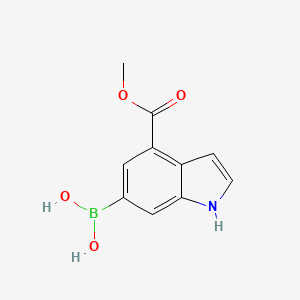

(4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to an indole ring, which is further substituted with a methoxycarbonyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out in aqueous or organic solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

(4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH .

Major Products

The major products formed from these reactions include biaryl compounds, boronic esters, and various substituted indoles. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Aplicaciones Científicas De Investigación

Synthetic Routes

- Palladium-Catalyzed Reactions : Utilizes palladium to facilitate the coupling of boronic acids with aryl halides.

- Continuous Flow Reactors : Enhances efficiency and scalability in industrial settings by optimizing reaction conditions.

Reaction Conditions

- Temperature : Generally mild.

- pH : Neutral to slightly basic environments are preferred.

- Reagents : Commonly used reagents include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride.

Medicinal Chemistry

(4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid has shown promising applications in medicinal chemistry, particularly:

- Antibiotic Development : A study highlighted its potential as an inhibitor of Mycobacterium abscessus tRNA, indicating its role in antibiotic scaffolding. The indole ring interacts favorably within the ribose binding pocket of TrmD, critical for bacterial protein synthesis .

- Enzyme Inhibition : The compound's ability to form stable complexes with biological molecules allows it to modulate enzymatic activities. This property is particularly relevant for designing enzyme inhibitors .

Anticancer Activity

Research indicates that this compound exhibits strong anticancer properties. Its structural features enable interactions that inhibit cancer cell growth. Comparative studies show it is more potent than simpler boronic acids due to the presence of the indole ring .

Formulation Development

Studies have explored the use of this compound in topical formulations. One study demonstrated significant antioxidant and antibacterial effects in a cream formulation, highlighting its dermatological safety and efficacy against pathological conditions .

Mecanismo De Acción

The mechanism of action of (4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition or modulation of enzymatic activities. This interaction is particularly useful in the design of enzyme inhibitors and other bioactive compounds .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic acid: A simpler boronic acid with a phenyl group instead of an indole ring.

4-Methoxycarbonylphenylboronic acid: Similar to (4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid but with a phenyl ring instead of an indole ring.

Uniqueness

This compound is unique due to the presence of both an indole ring and a methoxycarbonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile reagent in organic synthesis and a valuable tool in medicinal chemistry .

Actividad Biológica

(4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid is an organoboron compound that has garnered interest in medicinal chemistry due to its unique structural features and biological activities. This compound features a boronic acid group attached to an indole ring, which is further substituted with a methoxycarbonyl group. Its potential applications range from serving as a reagent in organic synthesis to acting as a therapeutic agent against various diseases.

The biological activity of this compound primarily stems from its ability to form stable complexes with biological molecules. The boronic acid moiety can interact with hydroxyl and amino groups, leading to the modulation of enzymatic activities. This interaction is particularly relevant for the design of enzyme inhibitors and other bioactive compounds, making it a valuable tool in drug development.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce cytotoxic effects on cancer cell lines while sparing healthy cells. For instance, it showed an IC50 value of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line, indicating potent anticancer activity .

Antibacterial and Antioxidant Properties

The compound has also been evaluated for its antibacterial and antioxidant activities. Studies have shown that boronic acids possess moderate antibacterial effects and strong antioxidant capabilities, which may be attributed to their ability to scavenge free radicals and inhibit oxidative stress . The antioxidant potential was assessed using various assays, including ABTS and DPPH radical scavenging methods.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Phenylboronic Acid | Simple Boronic Acid | Moderate antibacterial activity |

| 4-Methoxycarbonylphenylboronic Acid | Similar Structure | Anticancer properties, less potent than indole variant |

| This compound | Indole-based | Strong anticancer and antioxidant activities |

This table illustrates how the presence of the indole ring in this compound enhances its biological activities compared to simpler boronic acids.

Study on Enzyme Inhibition

A study focused on the inhibition of Mycobacterium abscessus tRNA showed that the indole ring of this compound interacts favorably within the ribose binding pocket of TrmD, a promising target for antibiotic development. This interaction was characterized by hydrogen bonding with critical amino acids in the binding site, showcasing the compound's potential as an antibiotic scaffold .

Application in Cream Formulation

Another study evaluated a cream formulation containing this boron-based compound for its biological activity. It demonstrated significant antioxidant and antibacterial effects while being dermatologically safe. The formulation was tested on multiple rat organs, revealing no toxic effects on healthy tissues while effectively targeting pathological conditions .

Propiedades

IUPAC Name |

(4-methoxycarbonyl-1H-indol-6-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO4/c1-16-10(13)8-4-6(11(14)15)5-9-7(8)2-3-12-9/h2-5,12,14-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCWPFZOCPWTNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C2C=CNC2=C1)C(=O)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.00 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.